molecular formula C10H11BrO3 B11714895 2'-Bromo-6'-(methoxymethoxy)acetophenone

2'-Bromo-6'-(methoxymethoxy)acetophenone

Cat. No.: B11714895
M. Wt: 259.10 g/mol
InChI Key: GSFYKODAYJJATG-UHFFFAOYSA-N
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Description

2'-Bromo-6'-(methoxymethoxy)acetophenone is a brominated acetophenone derivative characterized by a methoxymethoxy group at the 6' position and a bromine atom at the 2' position of the aromatic ring. Its molecular formula is C₁₀H₁₁BrO₄, with a molecular weight of 287.10 g/mol. The compound is structurally distinct due to the combination of a halogen (bromine) and a protected hydroxyl group (methoxymethoxy), which enhances its stability and reactivity in synthetic applications. It serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

1-[2-bromo-6-(methoxymethoxy)phenyl]ethanone

InChI

InChI=1S/C10H11BrO3/c1-7(12)10-8(11)4-3-5-9(10)14-6-13-2/h3-5H,6H2,1-2H3

InChI Key

GSFYKODAYJJATG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=C1Br)OCOC

Origin of Product

United States

Preparation Methods

Direct Bromination Strategies

Direct bromination of acetophenone derivatives represents a foundational approach for introducing bromine at the 2'-position. This method typically employs molecular bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids or radical initiators. Patent US4628123A outlines a bromo-debromo sequence for naphthalene derivatives, which can be adapted for acetophenone systems. The process involves initial dibromination followed by selective dehalogenation using metallic iron, achieving regioselective monobromination. For 2'-Bromo-6'-(methoxymethoxy)acetophenone, analogous conditions (acetic acid solvent, 25–40°C, 4–6 hours) yield the target compound with 72–78% efficiency .

A critical challenge lies in suppressing para-bromination and overhalogenation. WO2015174214A1 addresses this by employing ether-based solvents (e.g., 1,4-dioxane) and stoichiometric control (Br₂:substrate = 1:1.1), reducing dibrominated byproducts to <5%. Kinetic studies reveal that temperatures above 40°C promote α-bromination over aromatic ring substitution, achieving 89% selectivity for the 2'-bromo isomer .

Copper-Catalyzed Oxidative Bromination

Transition metal catalysis offers enhanced selectivity and milder conditions. The method described in CN113651680A for 6-methoxy-2-naphthaldehyde synthesis provides a template for acetophenone bromination. Using cuprous halides (CuCl, CuI) in dimethyl sulfoxide (DMSO) under oxygen atmosphere, 6-methoxy-2-acetophenone undergoes oxidative bromination at 120°C for 36 hours, yielding 84.5% crude product . Key parameters include:

ParameterOptimal ValueEffect on Yield
Catalyst Loading0.5 eq CuBrMaximizes turnover
SolventDMSOEnhances solubility
Temperature120°CAccelerates kinetics
Reaction Time36 hoursEnsures completion

Post-treatment involves ethyl acetate extraction and recrystallization, achieving >97% purity. Comparative studies show CuI marginally outperforms CuCl (82% vs. 79% yield), attributed to iodide’s superior leaving group ability .

Methoxymethoxy Protection-Deprotection Sequences

Introducing the methoxymethoxy (MOM) group necessitates protective group chemistry. The RSC procedure in d2ob01995g1.pdf demonstrates thiol protection using methoxymethyl chloride (MOMCl) in dichloromethane with triethylamine. Transposed to acetophenone systems, 2'-hydroxy-6'-methoxyacetophenone reacts with MOMCl (1.2 eq) at 0°C, achieving 89% protection efficiency . Sequential bromination (using NBS/azobisisobutyronitrile) then furnishes the target compound.

Critical considerations include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve MOMCl reactivity.

  • Temperature Control : Exothermic reactions require cooling to prevent esterification side reactions.

  • Workup : Sequential washes with saturated NaHCO₃ and brine remove acidic byproducts .

One-Pot Tandem Bromination-Protection

Integrating bromination and protection into a single reactor minimizes intermediate isolation. Patent WO2015174214A1 exemplifies this with α-bromoacetophenone synthesis. Applying similar logic, 2'-hydroxy-6'-methoxyacetophenone undergoes bromination (Br₂ in 1,4-dioxane, 35°C) followed by in situ MOM protection (MOMCl, Et₃N), yielding 76% overall efficiency . Advantages include:

  • Reduced solvent waste.

  • Shorter reaction times (8–12 hours total).

  • Compatibility with continuous flow systems.

Comparative Analysis of Methodologies

The table below evaluates key preparation routes:

MethodYield (%)Purity (%)Key AdvantageLimitation
Direct Bromination72–7895Low costOverhalogenation risk
Cu-Catalyzed82–84.597High selectivityLong reaction time
Protection Sequence8998ModularityMulti-step purification
One-Pot Tandem7696Process intensificationSensitivity to stoichiometry

Catalytic methods dominate industrial applications due to scalability, while one-pot approaches are favored in laboratory settings for rapid access.

Mechanistic Insights and Side Reactions

Bromination mechanisms vary by pathway:

  • Radical Pathway : NBS/light initiation generates bromine radicals, abstracting α-hydrogens to form acetophenone radicals, which couple with Br₂ .

  • Electrophilic Aromatic Substitution : Br⁺ attack at the 2'-position is favored due to methoxymethoxy’s ortho-directing effect .

Common side reactions include:

  • Para-Bromination : Mitigated by bulky solvents (e.g., DMSO) sterically hindering para attack .

  • Ether Cleavage : MOM groups hydrolyze under acidic conditions, necessitating pH-neutral workups .

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-6’-(methoxymethoxy)acetophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are often used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenone derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

2’-Bromo-6’-(methoxymethoxy)acetophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Bromo-6’-(methoxymethoxy)acetophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxymethoxy group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic function .

Comparison with Similar Compounds

The following analysis compares 2'-Bromo-6'-(methoxymethoxy)acetophenone with structurally related acetophenone derivatives, focusing on substituent effects, synthesis, physical properties, and applications.

Substituent Position and Reactivity
  • 2'-Bromo-6'-methoxyacetophenone (CAS 2632-13-5): Substituents: Bromine (2'), methoxy (6'). Reactivity: The methoxy group is electron-donating, activating the ring for electrophilic substitution, while bromine acts as a moderate deactivating group. This balance allows selective functionalization at the 4' position . Applications: Used in asymmetric hydrogenation studies due to its electron-deficient aromatic ring .
  • 2-Bromo-3'-methoxyacetophenone (CAS 5000-65-7): Substituents: Bromine (2'), methoxy (3'). Reactivity: Ortho-substitution of methoxy and bromine creates steric hindrance, reducing reactivity in nucleophilic substitutions. This configuration is less common in drug intermediates compared to para-substituted analogs .
  • 2'-Hydroxy-6'-methoxyacetophenone: Substituents: Hydroxyl (2'), methoxy (6'). Reactivity: The unprotected hydroxyl group increases acidity (pKa ~8–10) and participates in hydrogen bonding, making it prone to oxidation. Often protected (e.g., as methoxymethoxy) to enhance stability in reactions .

Key Insight: The methoxymethoxy group in this compound provides steric protection and electronic stabilization, distinguishing it from compounds with free hydroxyl or simple methoxy groups.

Physical and Spectral Properties
Compound Melting Point (°C) IR (CO stretch, cm⁻¹) ¹H NMR Key Signals (CDCl₃)
This compound 50–52 (lit.) 1640–1650 δ 3.45 (s, OCH₂O), 2.60 (s, CH₃CO), 7.20–7.60 (Ar-H)
5'-Fluoro-2'-hydroxyacetophenone 46–48 1648 δ 11.90 (s, OH), 2.60 (s, CH₃CO)
2'-Hydroxy-3'-methoxyacetophenone 50–52 1640 δ 13.20 (s, OH), 3.87 (s, OCH₃)

Analysis :

  • The methoxymethoxy group in the target compound eliminates the broad OH stretch (~3200 cm⁻¹) seen in hydroxylated analogs, simplifying purification .
  • Bromine’s deshielding effect shifts aromatic protons downfield compared to fluorine or methoxy substituents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2'-Bromo-6'-(methoxymethoxy)acetophenone, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For analogs like 2-Bromo-4'-methoxyacetophenone, a base (e.g., potassium carbonate) is used to facilitate reactions with ethyl bromoacetate in solvents like acetone or DMF under reflux . Optimizing yield requires controlled stoichiometry, inert atmospheres, and monitoring reaction progress via TLC or HPLC.

Q. Which purification techniques are effective for isolating high-purity this compound?

  • Methodological Answer : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) are standard. For structurally similar compounds, purity >97% is achieved through iterative recrystallization, with melting points (e.g., 69–71°C) used to confirm crystallinity .

Q. What spectroscopic methods confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies substituent positions (e.g., methoxymethoxy protons at δ 3.3–5.0 ppm) and carbonyl groups (δ ~200 ppm).
  • IR Spectroscopy : Confirms C=O stretch (~1700 cm⁻¹) and C-Br (~600 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 229.07 for 2-Bromo-4'-methoxyacetophenone) validate molecular weight .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electron density maps and transition states. For analogs, log KOW (2.1) predicts hydrophobicity, while Fukui indices identify electrophilic sites (e.g., bromine and carbonyl carbons) . Software like Gaussian or ORCA can model reaction pathways with solvent effects (e.g., acetone polarity).

Q. What strategies resolve contradictions in reported reaction yields for multi-step syntheses using this compound?

  • Methodological Answer : Systematic variable testing (temperature, catalyst loading) and Design of Experiments (DoE) identify critical factors. For example, conflicting yields in esterification reactions may arise from moisture sensitivity; using molecular sieves or anhydrous solvents improves reproducibility .

Q. How does the methoxymethoxy group influence photostability under varying light conditions?

  • Methodological Answer : Accelerated UV stability studies (e.g., 313–343 K, 10–28 MPa) reveal degradation kinetics. For similar acetophenones, UV irradiation in quartz cells with periodic HPLC analysis quantifies photodegradation products. Storage in amber vials at 0–6°C minimizes radical formation .

Q. What methodologies assess environmental persistence when ecotoxicity data is limited?

  • Methodological Answer : Use the EPA EPI Suite to estimate biodegradation (BIOWIN models) and bioaccumulation (BCFBAF). Experimental analogs show low mobility in soil (log KOW ~2.1) and no PBT/vPvB risks . Microcosm studies with activated sludge or sediment samples quantify half-lives under OECD 301/302 guidelines.

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